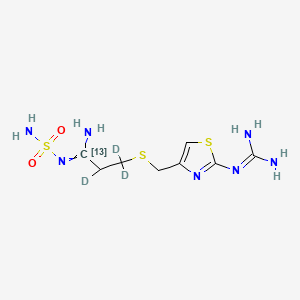

Cabotegravir-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

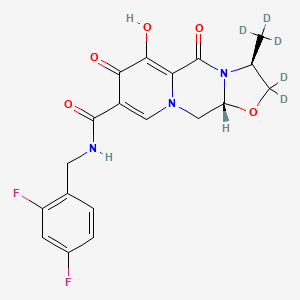

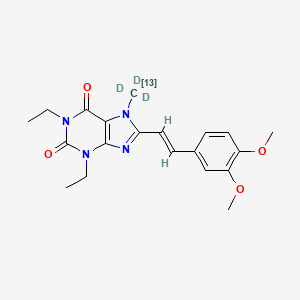

Cabotégravir-d5 (également connu sous le nom de GSK-1265744-d5) est un dérivé deutéré du Cabotégravir. Le Cabotégravir lui-même est un inhibiteur efficace de l'intégrase du VIH-1 utilisé dans le traitement du VIH/SIDA. Il est disponible sous forme de comprimés et d'injection intramusculaire, ainsi que dans une combinaison injectable avec la rilpivirine sous le nom commercial de Cabenuva .

Méthodes De Préparation

La voie de synthèse du Cabotégravir-d5 implique l'incorporation d'atomes de deutérium dans la molécule de Cabotégravir. Bien que les conditions de réaction spécifiques soient propriétaires, le processus de marquage au deutérium améliore les profils pharmacocinétiques et métaboliques du composé. Les méthodes de production industrielle impliquent probablement une synthèse à grande échelle et une purification pour obtenir le composé marqué.

Analyse Des Réactions Chimiques

Le Cabotégravir-d5 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent confidentiels pour des raisons commerciales. Les principaux produits formés lors de ces transformations seraient des dérivés deutérés du Cabotégravir.

4. Applications de la recherche scientifique

Le Cabotégravir-d5 trouve des applications dans plusieurs domaines scientifiques :

Recherche sur le VIH/SIDA : En tant qu'inhibiteur de l'intégrase, le Cabotégravir-d5 contribue à la compréhension de la réplication du VIH et des mécanismes de résistance aux médicaments.

Médecine : Sa formulation intramusculaire à action prolongée (Cabenuva) offre une option de traitement alternative aux patients atteints du VIH.

Chimie : Les chercheurs étudient sa réactivité et sa stabilité, en particulier en tenant compte du label au deutérium.

Industrie : Les sociétés pharmaceutiques explorent son potentiel pour des formulations à libération prolongée.

5. Mécanisme d'action

Le Cabotégravir-d5 inhibe l'intégrase du VIH, empêchant l'intégration de l'ADN viral dans le génome de l'hôte. En interrompant cette étape, il entrave la réplication virale. Les cibles moléculaires comprennent l'enzyme intégrase elle-même, et la voie implique le blocage de l'intégration de l'ADN viral.

Applications De Recherche Scientifique

Cabotegravir-d5 finds applications across multiple scientific domains:

HIV/AIDS Research: As an integrase inhibitor, this compound contributes to understanding HIV replication and drug resistance mechanisms.

Medicine: Its long-acting intramuscular formulation (Cabenuva) provides an alternative treatment option for HIV patients.

Chemistry: Researchers study its reactivity and stability, especially considering the deuterium label.

Industry: Pharmaceutical companies explore its potential for extended-release formulations.

Mécanisme D'action

Cabotegravir-d5 inhibits HIV integrase, preventing viral DNA integration into the host genome. By disrupting this step, it impedes viral replication. The molecular targets include the integrase enzyme itself, and the pathway involves blocking viral DNA integration.

Comparaison Avec Des Composés Similaires

L'unicité du Cabotégravir-d5 réside dans son marquage au deutérium, qui affecte sa pharmacocinétique. Des composés similaires comprennent d'autres inhibiteurs de l'intégrase comme le dolutégravir et l'elvitégravir.

Propriétés

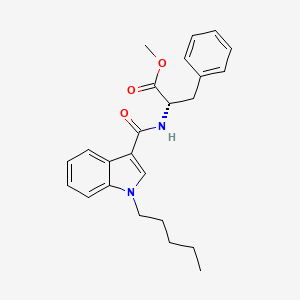

Formule moléculaire |

C19H17F2N3O5 |

|---|---|

Poids moléculaire |

410.4 g/mol |

Nom IUPAC |

(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |

InChI |

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2 |

Clé InChI |

WCWSTNLSLKSJPK-PXRIRJDNSA-N |

SMILES isomérique |

[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H] |

SMILES canonique |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)

![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)